

Application Notes and Protocols for Nickel-Catalyzed Reactions Involving Acetonitrile

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Compound of Interest

Compound Name: Acetonitrile--nickel (1/1)

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These application notes provide a comprehensive overview of the catalytic cycle of nickel-catalyzed reactions where acetonitrile plays a crucial role, not merely as a solvent but as a key reactant or ligand. Detailed protocols for seminal reactions are provided to enable the practical application of these methodologies in a laboratory setting.

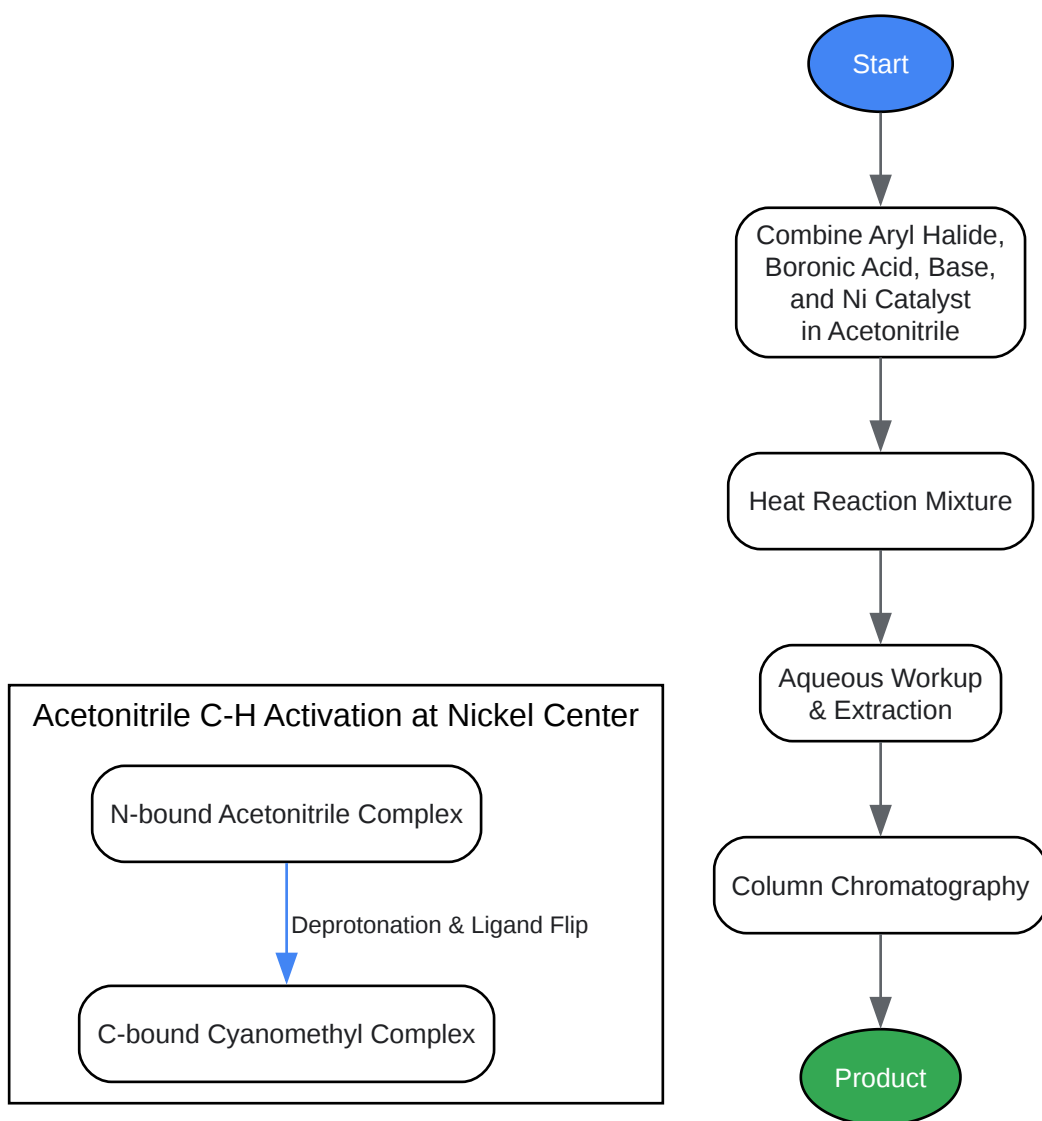
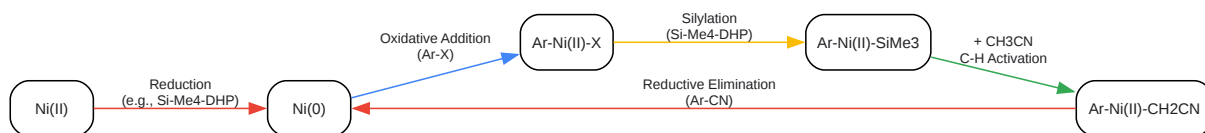
Acetonitrile as a Cyanide Source in Nickel-Catalyzed Cyanation of Aryl Halides and Triflates

A significant advancement in nickel catalysis is the utilization of acetonitrile as a non-toxic and readily available cyanide source for the cyanation of aryl halides and triflates. This transformation proceeds via a C–CN bond cleavage of acetonitrile, offering a safer alternative to traditional cyanation reagents.

A plausible catalytic cycle for this reaction involves the following key steps^[1]:

- **Reduction of Ni(II) to Ni(0):** The catalytic cycle is initiated by the reduction of a Ni(II) precursor to a catalytically active Ni(0) species. This is often achieved using a reductant such as 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me₄-DHP), which also acts as a silylating agent later in the cycle^[1].
- **Oxidative Addition:** The generated Ni(0) species undergoes oxidative addition to the aryl halide or triflate (Ar-X) to form a Ni(II)-aryl intermediate.

- **Silylation and Ligand Exchange:** The halide or triflate ligand on the Ni(II) center is silylated by the Si-Me₄-DHP, leading to a Ni(II)-aryl-silyl intermediate.
- **Acetonitrile Coordination and C-H Activation:** Acetonitrile coordinates to the nickel center. Subsequent C-H activation of the coordinated acetonitrile leads to the formation of a cyanomethyl-nickel species.
- **Reductive Elimination:** The final step is the reductive elimination of the aryl cyanide product, regenerating the active Ni(0) catalyst.



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References

- 1. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
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